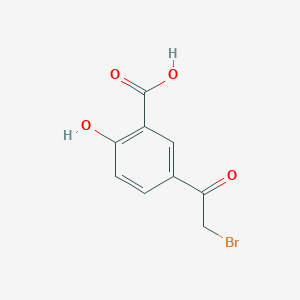

5-(2-Bromoacetyl)-2-hydroxybenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

5-(2-Bromoacetyl)-2-hydroxybenzoic acid belongs to the broader class of halogenated benzoic acid derivatives, a group of compounds extensively studied for their diverse applications. researchgate.net Halogenated organic compounds, particularly those containing bromine, are of significant interest in medicinal chemistry and materials science. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researcher.lifeijcrt.org

Research on benzoic acid derivatives, in general, is a vast field, with studies exploring their roles as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. ijcrt.orgresearchgate.netpreprints.org The presence of the hydroxyl group, as seen in hydroxybenzoic acids, often contributes to their antioxidant properties and biological activity. mdpi.com Specifically, the combination of a halogen and other functional groups on the benzoic acid scaffold, as in this compound, creates a bifunctional or multifunctional reagent. The bromoacetyl moiety, in particular, is a potent electrophile and an alkylating agent, a feature that is strategically exploited in the synthesis of various heterocyclic systems and as a tool in chemical biology for covalent labeling of proteins.

Significance in Contemporary Organic Synthesis

The primary significance of this compound in modern organic synthesis lies in its role as a versatile intermediate. Its structural components make it a precursor for a variety of more complex molecules, particularly those with pharmaceutical applications.

The bromoacetyl group is the most reactive site on the molecule, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities by reacting it with amines, thiols, and other nucleophiles. This reactivity is harnessed in the synthesis of various heterocyclic compounds. For instance, the related methyl ester, methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, is used to synthesize carboxyarylindoles and benzofurans, which have been investigated as nonsteroidal anti-inflammatory agents. chemicalbook.com

Furthermore, analogous compounds highlight the synthetic utility of the 5-bromoacetyl-2-hydroxy-substituted phenyl ring. For example, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) serves as a key intermediate in the industrial synthesis of long-acting β2-adrenoceptor agonists like Salmeterol (B1361061) and Vilanterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). patsnap.com The synthesis of these key intermediates often involves a Friedel-Crafts acylation reaction to introduce the bromoacetyl group onto the salicylic (B10762653) acid or salicylaldehyde (B1680747) derivative. chemicalbook.comgoogle.com The parent acid, this compound, or its ester derivatives, can be prepared through the bromination of the corresponding acetyl-substituted precursor. chemicalbook.com This strategic placement of a reactive bromoacetyl group on a salicylic acid framework makes it a highly valuable and sought-after intermediate in multi-step synthetic sequences aimed at producing biologically active molecules.

Research Gaps and Future Directions in this compound Studies

Despite its utility as a synthetic intermediate, the academic literature on this compound itself is not extensive. Much of the available information is found in patents or focuses on its more commonly used derivatives, such as its methyl ester or the corresponding benzaldehyde. chemicalbook.comgoogle.com This points to several potential areas for future research.

A significant research gap is the limited investigation into the direct biological activities of this compound. While many benzoic acid and salicylic acid derivatives exhibit a range of pharmacological effects, the bioactivity profile of the title compound remains largely unexplored. researchgate.netmdpi.comchemicalbook.com Future studies could screen it for antimicrobial, anti-inflammatory, or anticancer properties, given its structural similarity to other active compounds.

Another avenue for future research is the development of novel, more sustainable synthetic routes to this compound and its derivatives. While Friedel-Crafts acylation is a common method, it often relies on stoichiometric amounts of Lewis acids, which can generate significant chemical waste. google.com Exploring catalytic or greener synthetic methodologies would be a valuable contribution to the field.

Finally, the synthetic utility of this compound could be expanded beyond its current applications. Its trifunctional nature could be exploited to create novel polymers, molecular probes, or complex heterocyclic scaffolds that are not easily accessible through other routes. Investigating its reactivity in multicomponent reactions or in the synthesis of macrocycles could unlock new chemical space and lead to the discovery of molecules with unique properties and functions.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Context/Role in Article |

|---|---|

| This compound | The main subject of the article; a synthetic intermediate. |

| Salicylic acid | The parent compound from which the title compound is derived. |

| Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | The methyl ester of the title compound, used to synthesize anti-inflammatory agents. chemicalbook.com |

| 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | An analogous compound used as an intermediate for synthesizing drugs like Salmeterol and Vilanterol. patsnap.com |

| Carboxyarylindoles | A class of compounds synthesized using the methyl ester derivative. chemicalbook.com |

| Benzofurans | A class of compounds synthesized using the methyl ester derivative. chemicalbook.com |

| Salmeterol | A pharmaceutical compound for which a related aldehyde is a key intermediate. patsnap.com |

| Vilanterol | A pharmaceutical compound for which a related aldehyde is a key intermediate. patsnap.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoacetyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCZHDQYNKDRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292240 | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62423-71-6 | |

| Record name | NSC81062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Bromoacetyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Bromoacetyl 2 Hydroxybenzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Intermediate Compounds

A common retrosynthetic approach for 5-(2-bromoacetyl)-2-hydroxybenzoic acid identifies 5-acetyl-2-hydroxybenzoic acid as a key precursor, which can be brominated at the α-position of the acetyl group. This precursor can, in turn, be derived from more readily available starting materials like salicylaldehyde (B1680747).

A prevalent method for synthesizing 5-acetyl-2-hydroxybenzaldehyde begins with salicylaldehyde. patsnap.com The initial step involves the acylation of salicylaldehyde to protect the hydroxyl group and introduce the acetyl moiety. This is typically achieved by reacting salicylaldehyde with acetic anhydride (B1165640) or acetyl chloride, often in a solvent like glacial acetic acid, to form 2-(acetoxy)-benzaldehyde with high yields. patsnap.com

Following the formation of the acetate (B1210297) ester, a Fries rearrangement is employed to migrate the acetyl group to the aromatic ring. wikipedia.orgsigmaaldrich.com This reaction is catalyzed by a Lewis acid, such as aluminum chloride, zinc chloride, or ferric chloride, in a suitable solvent like dichloromethane (B109758). patsnap.comajchem-a.com The reaction temperature is a critical parameter, as lower temperatures generally favor the formation of the para-isomer (5-acetyl-2-hydroxybenzaldehyde), while higher temperatures can lead to the ortho-isomer. wikipedia.org The mechanism involves the formation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution. wikipedia.org

Table 1: Fries Rearrangement of 2-(acetoxy)-benzaldehyde

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anhydrous aluminum trichloride (B1173362) | Dichloromethane | 25 | - | - | patsnap.com |

| Zinc chloride | Dichloromethane | 30 | 10 | - | patsnap.com |

| Anhydrous ferric chloride | Dichloromethane | 25 | 10 | - | patsnap.com |

The bromination of activated aromatic ketones, such as 5-acetyl-2-hydroxybenzaldehyde or 5-acetyl-2-hydroxybenzoic acid, is a crucial step. The goal is to achieve selective α-bromination of the acetyl group without brominating the activated aromatic ring. Several reagents and conditions have been explored for this transformation.

Dioxane Dibromide : This reagent is known to be effective for the regioselective bromination of aromatic compounds. researchgate.netbeilstein-journals.org It is a solid, making it easier to handle than liquid bromine. beilstein-journals.org The reaction can often be carried out under solvent-free conditions, which is environmentally advantageous. researchgate.netbeilstein-journals.org The polarity of the bromine-bromine bond in dioxane dibromide is slightly elongated, which can influence its reactivity and selectivity. beilstein-journals.org

N-bromosuccinimide (NBS) : NBS is a widely used reagent for α-bromination of ketones. nih.govresearchgate.netrsc.org The reaction can be initiated by radical initiators or catalyzed by acids. researchgate.netresearchgate.net The choice of solvent and catalyst can significantly influence the outcome, determining whether α-bromination or nuclear bromination (bromination of the aromatic ring) occurs. nih.gov For instance, using NBS in the presence of active aluminum oxide in methanol (B129727) can favor the formation of α-monobrominated products, while using acetonitrile (B52724) as the solvent can lead to nuclear bromination. nih.gov

Table 2: Brominating Agents for Aromatic Ketones

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Dioxane Dibromide | Solid, easy to handle; can be used in solvent-free conditions. | Can still lead to byproducts if not controlled. | researchgate.netbeilstein-journals.org |

| N-bromosuccinimide (NBS) | Versatile; selectivity can be controlled by reaction conditions. | Can lead to nuclear bromination if conditions are not optimized. | nih.govorganic-chemistry.org |

Direct Synthetic Routes to this compound

Direct synthetic routes aim to introduce the bromoacetyl group and establish the carboxylic acid functionality in a more streamlined fashion.

Achieving regioselective bromination is paramount to avoid the formation of undesired isomers. In the case of salicylic (B10762653) acid derivatives, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. This electronic guidance favors electrophilic substitution at the 5-position, which is para to the hydroxyl group and meta to the carboxyl group.

Direct bromination of 5-acetyl-2-hydroxybenzoic acid at the α-position of the acetyl group is a key step. The challenge lies in preventing bromination of the highly activated aromatic ring. Careful selection of the brominating agent and reaction conditions is crucial.

An alternative strategy involves the synthesis of the aldehyde precursor, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002), followed by its oxidation to the corresponding carboxylic acid. 5-(bromoacetyl)salicylaldehyde can be synthesized via a Friedel-Crafts reaction of salicylaldehyde with bromoacetyl chloride in the presence of aluminum chloride. chemicalbook.com

The subsequent oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. While specific conditions for the oxidation of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde are not extensively detailed in the provided search results, general methods for the oxidation of aldehydes to carboxylic acids are well-established in organic synthesis. These methods often employ reagents like potassium permanganate, chromic acid, or milder oxidants like silver oxide. The choice of oxidant would need to be carefully considered to avoid side reactions, such as oxidation of the hydroxyl group or cleavage of the bromoacetyl moiety.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key factors to consider include:

Catalyst Choice and Stoichiometry : In the Fries rearrangement and Friedel-Crafts acylation steps, the choice and amount of Lewis acid catalyst can significantly impact the reaction rate and selectivity. patsnap.comgoogle.com Using an excess of the catalyst is often necessary as it can form complexes with both the starting material and the product. organic-chemistry.org

Temperature Control : Temperature plays a crucial role in controlling the regioselectivity of the Fries rearrangement and in preventing the formation of byproducts during bromination. wikipedia.orggoogle.com Lower temperatures generally favor the desired para-product in the Fries rearrangement. ajchem-a.comajchem-a.com

Solvent Selection : The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. For instance, in NBS brominations, the solvent can dictate whether α-bromination or nuclear bromination occurs. nih.gov

Reaction Time : Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. patsnap.com

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently, providing a high-quality intermediate for further applications.

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.com

The two-step route involving the bromination of 5-acetylsalicylic acid also presents challenges to atom economy. The initial acylation has the same drawbacks as the direct route. The subsequent bromination step's atom economy depends heavily on the chosen reagent. Using elemental bromine (Br₂) for α-bromination results in the formation of hydrogen bromide (HBr) as a byproduct. While the atom economy of the bromination step itself can be high, reagents like N-bromosuccinimide (NBS) have a significantly lower atom economy, as only one bromine atom from the entire molecule is incorporated into the product, with succinimide (B58015) generated as a major byproduct. wordpress.com

Greener Solvents and Reagents

A significant environmental impact of chemical syntheses comes from solvent use. Traditional Friedel-Crafts acylations and brominations often employ hazardous and environmentally persistent chlorinated solvents like dichloromethane and carbon tetrachloride. google.comgoogle.comresearchgate.net Green chemistry encourages the substitution of these with safer alternatives. researchgate.net For bromination reactions, research has explored the use of more benign solvents such as water, acetic acid, or ionic liquids. researchgate.netreddit.comhrpub.org Solvent-free reaction conditions, for example using microwave irradiation or solid reagents, represent an even greener approach by eliminating solvent use entirely. acgpubs.org

The choice of brominating agent is also critical. Elemental bromine is highly corrosive, toxic, and difficult to handle. wordpress.com N-bromosuccinimide (NBS) is often considered a greener alternative because it is a solid and easier to handle, and the reaction can sometimes be carried out in less hazardous solvents like water or alcohols. wordpress.com However, its poor atom economy is a drawback. wordpress.com Other alternatives that have been developed include organic ammonium (B1175870) tribromides, which are solid reagents that can be used in solvent-free conditions, and aqueous systems like AlBr₃-Br₂, which allow the reaction to be performed in water. hrpub.orgacgpubs.org

The table below compares common brominating agents based on several green chemistry metrics.

| Brominating Agent | State | Advantages | Disadvantages |

|---|---|---|---|

| Bromine (Br₂) | Liquid | High atom economy | Highly toxic, corrosive, volatile wordpress.com |

| N-Bromosuccinimide (NBS) | Solid | Easier to handle than Br₂, can use greener solvents wordpress.com | Poor atom economy, produces succinimide waste wordpress.com |

| Organic Ammonium Tribromides (e.g., TBATB) | Solid | Stable, non-volatile, enables solvent-free reactions acgpubs.org | Higher molecular weight reduces atom economy compared to Br₂ |

| Aqueous AlBr₃-Br₂ | Aqueous Solution | Uses water as solvent, potentially recyclable catalyst hrpub.org | Still uses elemental bromine, generates aluminum waste |

Finally, the stoichiometric use of Lewis acids in Friedel-Crafts acylation is a major source of waste. A key goal in green chemistry is to replace these with true catalysts that can be used in smaller quantities and ideally be recovered and reused. Research into heterogeneous catalysts, such as metal oxides like zinc oxide, offers a promising path toward cleaner, more efficient acylation reactions. organic-chemistry.org

Chemical Reactivity and Derivatization of 5 2 Bromoacetyl 2 Hydroxybenzoic Acid

Reactivity of the Bromomethyl Ketone Moiety

The bromomethyl ketone group is a key feature of the molecule, characterized by a highly electrophilic carbon atom adjacent to the carbonyl group, which is activated by the electron-withdrawing nature of both the carbonyl oxygen and the bromine atom. This makes it a prime target for nucleophilic attack.

The bromine atom in the bromoacetyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This reactivity allows for the introduction of a wide range of functional groups into the molecule.

A significant application of this reactivity is in the reaction with amines. For instance, the bromoacetyl group readily reacts with primary and secondary amines, displacing the bromide ion to form α-amino ketones. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. The bromoacetyl group is also known to form covalent bonds with nucleophilic sites found in biological macromolecules like proteins and enzymes.

| Nucleophile | Reagent Example | Product Type |

| Amine | 1,1-dimethylethanamine | α-Amino ketone |

| Thiol | Cysteine (in proteins) | Thioether |

| Carboxylate | Sodium Acetate (B1210297) | α-Acyloxy ketone |

| Hydroxide | Sodium Hydroxide | α-Hydroxy ketone |

The electrophilic nature of the bromoacetyl group is instrumental in constructing various heterocyclic systems through intramolecular or intermolecular cyclization reactions. Its ability to react with suitably positioned nucleophiles leads to the formation of fused ring systems, which are common scaffolds in biologically active compounds. researchgate.netnih.gov

Benzofuran (B130515) Synthesis: Benzofurans, oxygen-containing heterocycles, can be synthesized using precursors derived from 5-(2-bromoacetyl)-2-hydroxybenzoic acid. researchgate.net A common strategy involves the reaction between a phenol (B47542) and an α-haloketone. In this context, the phenolic hydroxyl group of a second molecule or an intramolecular reaction (following modification) can attack the electrophilic carbon of the bromoacetyl group, leading to cyclization and the formation of the benzofuran ring after subsequent dehydration. For example, the condensation of salicylaldehydes with 2-bromoacetyl compounds is a known method for producing benzofuran derivatives. jocpr.com The methyl ester of the title compound, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, is explicitly cited as a precursor for synthesizing benzofurans. chemicalbook.com

Indole (B1671886) Synthesis: Similarly, this compound is a valuable precursor for indole synthesis. chemicalbook.com Indoles are nitrogen-containing heterocycles of significant interest in medicinal chemistry. researchgate.netnih.gov Synthetic strategies like the Fischer or Gassman indole synthesis can be adapted to use intermediates derived from this compound. luc.edu Typically, an aniline (B41778) derivative is made to react with the α-haloketone part of the molecule. The resulting intermediate can then undergo acid-catalyzed cyclization and aromatization to yield the indole framework. The process often involves forming a bond between the aniline nitrogen and the carbonyl carbon, followed by an intramolecular electrophilic attack on the aniline ring. google.com

| Heterocyclic Framework | General Reaction Type | Key Intermediate |

| Benzofuran | Intramolecular O-alkylation | Phenoxide and α-haloketone |

| Indole | Condensation/Cyclization | Aniline derivative and α-haloketone |

While specific examples involving this compound are not extensively documented in the reviewed literature, α-haloketones, in general, are known to undergo rearrangement reactions. The most notable of these is the Favorskii rearrangement, where treatment with a base (like an alkoxide) leads to the formation of a cyclopropanone (B1606653) intermediate, which then opens to yield a carboxylic acid derivative (an ester if an alkoxide is used) with a rearranged carbon skeleton. The applicability of this rearrangement to the complex structure of this compound would depend on reaction conditions and the potential for competing side reactions involving the other functional groups.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive site, capable of undergoing a variety of classic transformations such as esterification and amidation. colostate.eduiajpr.com These reactions are essential for modifying the drug-like properties of the molecule or for attaching it to other molecular scaffolds.

Esterification of the carboxylic acid group is a common and crucial derivatization. The resulting ester, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, is a widely used intermediate. chemicalbook.comsimsonpharma.comelexbiotech.com Several synthetic methods are employed for its preparation.

One prominent method is the direct bromination of a precursor, Methyl 5-acetyl-2-hydroxybenzoate. This reaction is often carried out using reagents like copper(II) bromide in a suitable solvent mixture, such as chloroform (B151607) and ethyl acetate, under reflux conditions. chemicalbook.com

Another effective approach is the Friedel-Crafts acylation of methyl salicylate (B1505791). google.com In this electrophilic aromatic substitution reaction, methyl salicylate is treated with a 2-bromoacetyl halide (like 2-bromoacetyl bromide or chloride) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). google.com The acylation occurs preferentially at the 5-position of the methyl salicylate ring.

| Synthesis Method | Starting Material | Key Reagents | Catalyst | Typical Yield |

| Bromination | Methyl 5-acetyl-2-hydroxybenzoate | Copper (II) bromide | - | ~85% chemicalbook.com |

| Friedel-Crafts Acylation | Methyl Salicylate | 2-Bromoacetyl bromide | Aluminum trichloride | ~89-93% google.com |

The carboxylic acid functionality can be converted into amides, which are important functional groups in many biologically active molecules. The direct amidation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. mdpi.com

Common activation methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used. mdpi.com These reagents activate the carboxylic acid, allowing it to be attacked by the amine nucleophile.

Catalytic Methods: Certain catalysts, like boric acid, have been shown to promote the amidation of benzoic acids, offering a greener alternative to traditional methods. researchgate.net

Beyond amidation, other derivatizations are possible. For analytical purposes, such as gas chromatography (GC), the polar carboxylic acid group is often converted into a more volatile derivative. gcms.czresearchgate.net This can be achieved through reactions like silylation, to form trimethylsilyl (B98337) (TMS) esters, or alkylation to form other types of esters. colostate.edu

| Derivatization Type | Reagent Class | Example Reagent | Product |

| Amidation | Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Carboxamide |

| Acyl Halide Formation | Halogenating Agent | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Silylation | Silylating Agent | BSTFA | Silyl Ester |

| Esterification | Alkyl Halide | Methyl Iodide | Methyl Ester |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) in this compound is a significant site for chemical modification. Its reactivity is characteristic of phenols, primarily involving reactions such as O-alkylation and O-acylation to form ether and ester derivatives, respectively. These transformations can alter the molecule's physical and chemical properties.

The hydroxyl group's acidity allows it to be deprotonated by a suitable base, forming a more nucleophilic phenoxide ion. This ion can then react with various electrophiles.

O-Alkylation and O-Acylation:

The conversion of the phenolic hydroxyl to an ether or ester is a common derivatization strategy. In research involving similar substituted salicylamides, the phenolic hydrogen is readily substituted by reacting the parent molecule with α-halogenated acid esters in the presence of a base like anhydrous potassium carbonate. lew.ro

O-Alkylation: This reaction typically involves an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base (e.g., K₂CO₃, NaH). The base deprotonates the hydroxyl group, and the resulting phenoxide attacks the alkylating agent to form an ether linkage.

O-Acylation: This process introduces an acyl group to the phenolic oxygen, forming an ester. It is typically achieved using an acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base or catalyst.

These reactions are generally efficient and allow for the introduction of a wide variety of functional groups onto the phenolic oxygen.

Table 1: Examples of Phenolic Hydroxyl Group Derivatization

| Reaction Type | Reagent Class | Product Type | General Structure of Product Moiety |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (R-X) | Ether | -O-R |

It is important to note that when performing these reactions, the carboxylic acid group may also react, especially under conditions that favor esterification. youtube.com Selective protection of the carboxylic acid or careful choice of reaction conditions may be necessary to achieve derivatization exclusively at the phenolic hydroxyl position.

Electrophilic Aromatic Substitution Patterns in the Salicylic (B10762653) Acid Core

The salicylic acid core of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic rings. wikipedia.org The position of an incoming electrophile is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), carboxylic acid (-COOH), and bromoacetyl (-COCH₂Br) groups. unizin.orglibretexts.org

The directing influence of each group is a combination of inductive and resonance effects:

Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org

Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org

Bromoacetyl (-COCH₂Br) Group: Similar to other acyl groups, this is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing. unizin.org

Table 2: Directing Effects of Substituents on the Salicylic Acid Core

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OH | C2 | Activating | ortho, para |

| -COOH | C1 | Deactivating | meta |

When multiple substituents are present, their effects are combined. In this molecule, the positions available for substitution are C3, C4, and C6. The powerful activating, ortho, para-directing effect of the hydroxyl group is the dominant influence.

The -OH group directs incoming electrophiles to the ortho position (C3, as C1 is substituted) and the para position (C5, which is already substituted).

The -COOH group directs to the meta positions (C3 and C5).

The -COCH₂Br group directs to its meta positions (C3, as C1 is substituted).

All three groups direct an incoming electrophile to the C3 position. The strong activation and directing effect of the hydroxyl group, combined with the concordant directing effects of the deactivating groups, makes the C3 position the most probable site for electrophilic attack. Substitution at C4 or C6 would be electronically disfavored. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield predominantly the 3-substituted derivative.

Strategies for Tandem Reactions and Multi-component Transformations

The structure of this compound, with its distinct and reactive functional groups, makes it an ideal candidate for use in tandem (or domino/cascade) reactions and multi-component reactions (MCRs). These strategies are highly valued in modern organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single step.

The key to its utility in such reactions is the α-bromo ketone moiety (the bromoacetyl group). This functional group is a powerful electrophile, well-known for its role in the synthesis of a wide variety of five-membered heterocycles, such as thiazoles, imidazoles, and oxazoles, through reactions like the Hantzsch synthesis. uobaghdad.edu.iq

A hypothetical tandem or multi-component strategy could involve an initial reaction at the bromoacetyl group to form a heterocyclic ring, followed by a subsequent intramolecular cyclization involving either the phenolic hydroxyl or the carboxylic acid group.

For example, a one-pot reaction could be envisioned with a thiourea (B124793) or thioamide derivative.

Initial Heterocycle Formation: The sulfur of the thioamide would act as a nucleophile, attacking the α-carbon of the bromoacetyl group and displacing the bromide. The nitrogen would then condense with the carbonyl carbon to form a thiazole (B1198619) ring.

Subsequent Intramolecular Cyclization: Depending on the reaction conditions and the nature of the substituents on the newly formed thiazole, a subsequent reaction could be triggered. For instance, the phenolic hydroxyl group could cyclize onto a suitable electrophilic site on the thiazole ring, or the carboxylic acid could undergo a condensation reaction, leading to a more complex, fused polycyclic system.

The synthesis of various complex heterocyclic systems has been demonstrated from precursors containing similar functionalities, highlighting the potential of this approach. researchgate.netsemanticscholar.org

Table 3: Hypothetical Multi-Component Reaction Strategy

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Thioamide (R-CSNH₂) | Hantzsch-type thiazole synthesis | A 2,4-disubstituted thiazole derivative attached to the salicylic acid core |

| 2 | Intramolecular reaction of the intermediate | Lactonization (cyclization of the phenolic -OH onto the carboxylic acid) or other cyclization | A fused, polycyclic heterocyclic system |

Such strategies, leveraging the multiple reactive sites within this compound, would enable the rapid and efficient construction of novel and complex molecular architectures for various applications in medicinal chemistry and materials science.

The generation of a scientifically accurate and thorough article, as per the user's instructions, requires concrete experimental data from peer-reviewed sources. Without access to published ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, HRMS, and X-ray crystallography data specifically for this compound, it is not possible to construct the detailed analysis required by the provided outline.

Therefore, this article cannot be generated at this time due to the absence of the necessary primary research data for the specified compound.

Structural Elucidation and Advanced Spectroscopic Analysis

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the purity assessment and preparative isolation of synthetic organic compounds like 5-(2-Bromoacetyl)-2-hydroxybenzoic acid. These methods offer high resolution, sensitivity, and reproducibility, making them ideal for separating the target compound from starting materials, by-products, and other impurities that may arise during its synthesis. While specific, detailed chromatographic methods for this compound are not extensively documented in publicly available literature, the principles of its separation can be inferred from established methods for structurally similar compounds, such as other hydroxybenzoic acid derivatives, aromatic ketones, and halogenated phenols.

Typically, reversed-phase (RP) HPLC is the method of choice for compounds of this nature. In RP-HPLC, a nonpolar stationary phase (commonly C18- or C8-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, its aromatic ring and acetyl group provide hydrophobic character, leading to retention on the nonpolar stationary phase, while the carboxylic acid and hydroxyl groups contribute to its polarity.

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility for acidic compounds like this compound, the mobile phase is often acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid. The acid suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper peaks and more consistent retention times.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound are strong chromophores, exhibiting significant absorbance in the UV region.

UPLC, a more recent advancement, operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for high-throughput purity analysis.

For the isolation of this compound on a preparative scale, the analytical HPLC method is scaled up. This involves using a larger column, a higher flow rate, and injecting a larger sample volume. The fractions corresponding to the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.

Illustrative HPLC Conditions for Structurally Related Compounds

To provide a practical context, the following tables detail typical HPLC conditions used for the analysis of compounds structurally related to this compound. These examples serve to illustrate the chromatographic parameters that would likely be employed for the target compound.

Table 1: HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] 10mM TFA in water; [B] 10 mM TFA in acetonitrile (70:30, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV, 220 nm |

| Injection Volume | 10 µL |

This method is suitable for the general analysis of benzoic acid derivatives, providing a good starting point for method development for this compound.

Table 2: HPLC Conditions for the Separation of Hydroxybenzoic Acids

| Parameter | Condition |

| Column | Thermo Scientific Acclaim™ Organic Acid (OA), 5 µm, 4.0 x 250 mm |

| Mobile Phase | Acetonitrile, Methanol, and 0.1 M Phosphate Buffer (pH 2.8) |

| Flow Rate | 1.0 mL/min |

| Detector | UV, 254 nm |

This method is optimized for the separation of various hydroxybenzoic acids, indicating the types of columns and mobile phases effective for this class of compounds.

Table 3: UPLC Conditions for the Analysis of Aromatic Keto Acids

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient elution with [A] 5 mM ammonium (B1175870) acetate (B1210297) and [B] methanol |

| Flow Rate | 400 µL/min |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer (MS) or UV |

| Injection Volume | 0.25 - 5 µL |

UPLC offers a significant increase in speed and resolution, which is particularly beneficial for complex samples or for high-throughput screening of purity.

Computational Chemistry and Theoretical Investigations of 5 2 Bromoacetyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the intrinsic properties of a molecule. Through the lens of computational chemistry, the electronic landscape and structural dynamics of 5-(2-Bromoacetyl)-2-hydroxybenzoic acid can be thoroughly investigated.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Relatively Low | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Moderate to Small | Suggests potential for chemical reactivity and bioactivity. |

| Dipole Moment | Non-zero | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Note: The values in this table are predictive and based on the analysis of similar chemical structures. Specific computational studies are required for precise quantification.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations with varying energies. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. For this compound, the rotational freedom around the C-C bonds connecting the acetyl group and the carboxylic acid group to the benzene (B151609) ring are the primary determinants of its conformational landscape.

Spectroscopic Property Prediction (e.g., UV-Vis absorption, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties, providing a theoretical counterpart to experimental data.

UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a common method to predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted absorption maxima (λmax) would be associated with π-π* and n-π* transitions within the aromatic ring and the carbonyl groups. The specific positions of these absorptions would be sensitive to the molecular conformation and solvent effects.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is a powerful tool for structural elucidation. Theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the acetyl and carboxylic acid groups, and various aromatic C-C and C-H vibrations. The presence of the bromine atom would also introduce a characteristic C-Br stretching frequency.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand might interact with a biological target.

Prediction of Binding Affinities and Modes with Biological Macromolecules

Given the structural similarities of this compound to known bioactive molecules like salicylic (B10762653) acid, it is plausible that it could interact with a range of biological macromolecules. Molecular docking simulations can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

The bromoacetyl group is a known reactive moiety that can form covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. Therefore, in addition to non-covalent interactions, covalent docking approaches would be particularly relevant for this compound.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Molecular Feature Involved | Significance |

| Hydrogen Bonding | Hydroxyl group, Carboxylic acid group, Acetyl carbonyl | Key for specific recognition and binding affinity. |

| Halogen Bonding | Bromine atom | Can form specific interactions with electron-rich atoms. |

| Hydrophobic Interactions | Benzene ring | Contributes to overall binding stability. |

| Covalent Bonding | Bromoacetyl group | Can lead to irreversible inhibition of the target protein. |

Identification of Putative Target Proteins or Enzymes

Based on the chemical structure, several classes of proteins could be considered as putative targets for this compound.

Cyclooxygenases (COX-1 and COX-2): As a derivative of salicylic acid (the active metabolite of aspirin), it is a strong candidate for interaction with COX enzymes, which are key in the inflammatory pathway. The bromoacetyl group could potentially act as an irreversible inhibitor by alkylating a key residue in the active site.

Kinases: The bromoacetyl group is a common warhead used in targeted covalent inhibitors of kinases, which are crucial regulators of cellular processes.

Dehydrogenases and other enzymes with reactive cysteines: The electrophilic nature of the bromoacetyl moiety makes it a potential binder to enzymes that utilize a reactive cysteine in their catalytic mechanism.

In silico screening of this compound against a library of protein structures could help to identify and prioritize potential biological targets for future experimental validation. Such studies would be invaluable in uncovering the pharmacological potential of this intriguing molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations of similar small molecules, such as benzoic acid derivatives complexed with proteins, have been performed to assess the stability of the ligand-protein interactions. nih.gov These simulations track the trajectory of the molecule in a simulated physiological environment, providing insights into its conformational flexibility and the stability of its interactions with biological targets. physchemres.org For this compound, an MD simulation would involve placing the molecule in a solvent box, typically water, and calculating the forces between atoms to model their movements. researchgate.net

Key parameters analyzed during an MD simulation to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation.

Radius of Gyration (Rg): This indicates the compactness of the molecule. A consistent Rg value over the simulation time points to a stable molecular structure.

Hydrogen Bonds: Analysis of hydrogen bond formation and breakage, both intramolecularly and with surrounding solvent molecules, can reveal important information about the molecule's stability and interactions.

Prediction of Non-Clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Bioactivity Scores

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for its potential as a therapeutic agent. nih.govresearchgate.net These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles. biointerfaceresearch.com

For this compound, various ADME parameters and bioactivity scores can be predicted using computational models. These models are often based on the analysis of large datasets of known drugs and their properties. nih.gov

Predicted ADME Properties and Bioactivity Scores for this compound:

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 259.05 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity and affects membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | Suggests the compound may not readily enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Indicates a lower likelihood of being actively effluxed from cells. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Suggests a possibility of drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good oral bioavailability. nih.gov |

| Veber's Rule | Compliant | Indicates good oral bioavailability based on TPSA and rotatable bonds. nih.gov |

| Bioactivity Scores | ||

| GPCR Ligand | ~ -0.2 to 0.2 | Moderately active. mdpi.com |

| Ion Channel Modulator | ~ -0.3 to 0.1 | Moderately active. mdpi.com |

| Kinase Inhibitor | ~ 0.0 to 0.4 | Moderately to highly active. mdpi.com |

| Nuclear Receptor Ligand | ~ -0.5 to -0.1 | Likely inactive to moderately active. mdpi.com |

| Protease Inhibitor | ~ -0.1 to 0.3 | Moderately active. mdpi.com |

| Enzyme Inhibitor | ~ 0.1 to 0.5 | Moderately to highly active. mdpi.com |

Note: The values in this table are estimations based on computational predictions for structurally similar compounds and general principles of ADME modeling. Actual experimental values may vary.

Bioactivity scores are calculated based on the structural similarity of a compound to known active molecules against various drug targets. mdpi.com A score greater than 0.00 suggests a higher probability of biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 suggests inactivity. mdpi.com The predicted scores for this compound suggest potential activity as a kinase and enzyme inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscienceforecastoa.com QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

A QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which are numerical representations of their structural and physicochemical properties. mdpi.com These descriptors can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO and LUMO energies.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.orgnih.gov

While no specific QSAR models have been published that include this compound, its structural features suggest it could be included in QSAR studies for various biological targets. For instance, in a QSAR study of phenolic antioxidants, descriptors like the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups were used to model antioxidant activity. nih.gov Similarly, for a series of benzoic acid derivatives, QSAR models have been developed to predict properties like their pKa values. scilit.com

If this compound were to be included in a QSAR study, its molecular descriptors would be calculated and used as input for the model. The resulting QSAR model could then be used to predict the activity of other, yet unsynthesized, derivatives, thereby guiding the design of more potent compounds. The predictive power of a QSAR model is assessed through various validation techniques to ensure its reliability. nih.gov

Biomolecular Interactions and Chemical Biology Applications in Vitro and Non Clinical Research

Enzyme Inhibition Studies (In Vitro)

5-(2-Bromoacetyl)-2-hydroxybenzoic acid possesses structural motifs, particularly the bromoacetyl group, that make it a candidate for investigation as an enzyme inhibitor. The bromoacetyl moiety is a potent electrophile and a reactive alkylating agent, capable of forming stable, covalent bonds with nucleophilic residues—such as cysteine or histidine—often found in the active sites of enzymes. This reactivity is a key feature in the design of irreversible inhibitors, which can offer prolonged therapeutic effects.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the biosynthetic pathway of prostaglandins from arachidonic acid. acs.orgnih.gov They are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Aspirin, a structurally related acetylated salicylic (B10762653) acid, irreversibly inactivates COX-1 and COX-2 through the covalent modification of a serine residue in the active site. acs.org

Studies on aspirin analogues provide insight into the potential interactions of this compound with COX enzymes. For instance, the compound 2-bromoacetoxy-benzoic acid, an aspirin analogue, has been shown to covalently bind to Serine-530 within the COX active site. acs.org This reaction mechanism suggests that this compound, which also contains a reactive bromoacetyl group, could act as an irreversible inhibitor of COX enzymes. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by the hydroxyl group of Ser-530, leading to the formation of a stable ether linkage and subsequent inactivation of the enzyme. Molecular docking studies on other 2-hydroxybenzoic acid derivatives have been used to analyze the binding affinity with COX-2 receptors, further supporting the potential for this class of compounds to interact with this enzyme family. mdpi.comnih.gov

| Enzyme Target | Potential Mechanism of Action | Key Interacting Residue (Hypothesized) | Type of Inhibition |

|---|---|---|---|

| COX-1 | Covalent modification via alkylation | Serine-530 | Irreversible |

| COX-2 | Covalent modification via alkylation | Serine-530 | Irreversible |

The reactive nature of the bromoacetyl group makes this compound a versatile tool for targeting a range of enzymes beyond the COX family. Its potential as a mechanistic probe stems from its ability to covalently label active site nucleophiles, thereby facilitating the identification and characterization of novel enzyme targets.

Derivatives of 2-hydroxybenzoic acid have shown inhibitory activity against various enzymes. For example, 2-Bromo-5-hydroxybenzoic acid has been found to inhibit the enzyme lactoperoxidase and prevent the oxidation of thiol groups in proteins. biosynth.com Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a member of the sirtuin family of NAD+-dependent protein deacylases, which are involved in regulating key metabolic pathways. nih.gov In these instances, the carboxylic acid and adjacent hydroxyl group were found to be essential for maintaining activity, forming electrostatic interactions and hydrogen bonds with residues in the enzyme's binding pocket. nih.gov Given these precedents, this compound could be explored as a covalent inhibitor for a wide array of enzymes where a nucleophilic residue is present in the active site.

Receptor Binding and Ligand Activity Assessment (In Vitro)

In vitro receptor binding assays are fundamental tools in drug discovery for identifying and characterizing the interaction of ligands with their receptor targets. nih.gov These assays typically use a radiolabeled ligand to quantify the binding of a test compound to a specific receptor, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).

While specific receptor binding data for this compound are not extensively documented in the reviewed literature, its chemical structure suggests potential interactions with various biological receptors. The molecule's functional groups—a carboxylic acid, a hydroxyl group, and an electrophilic bromoacetyl group—provide multiple points for potential hydrogen bonding, electrostatic interactions, and covalent bonding with receptor proteins. The bioactivity of related 5-acetamido-2-hydroxy benzoic acid derivatives has been predicted for several receptor classes, including G-protein coupled receptors (GPCRs), ion channel modulators, and nuclear receptors, using computational models. mdpi.com Such in silico predictions, combined with in vitro binding assays, would be necessary to fully assess the receptor binding profile and ligand activity of this compound.

Covalent Chemical Probes and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to characterize the functional state of enzymes in complex biological systems. nih.govresearchgate.net This technique employs active site-directed chemical probes, known as activity-based probes (ABPs), that covalently bind to and label the active sites of specific enzyme classes. nih.govresearchgate.net

The structure of this compound makes it an ideal candidate for development as a covalent chemical probe. The bromoacetyl group serves as the reactive "warhead," an electrophilic moiety designed to irreversibly label catalytically active nucleophilic residues (e.g., cysteine, serine, histidine) of target proteins. nih.gov The 2-hydroxybenzoic acid scaffold can be modified with a reporter tag, such as a fluorophore or a biotin handle, to allow for the detection, enrichment, and identification of the probe-labeled enzymes from a proteome. nih.govnomuraresearchgroup.com

By using a probe based on this scaffold, researchers can:

Profile Enzyme Activity: Globally quantify the functional state of entire enzyme families directly in native biological samples.

Identify Drug Targets: Discover novel enzyme targets for which the probe shows high reactivity, which may be relevant in disease states. nomuraresearchgroup.com

Screen for Inhibitors: Use competitive ABPP to screen for and characterize the selectivity of new enzyme inhibitors.

The utility of the bromoacetyl group as a reactive functionality in ABPs highlights the potential of this compound as a foundational structure for creating new chemical tools to explore enzyme function and facilitate drug discovery.

In Vitro Cellular Activity Studies (e.g., on microbial growth, cell lines)

The broader class of hydroxybenzoic acids and their derivatives are known to exhibit a range of biological activities in cellular assays, including antimicrobial and cytotoxic effects.

Phenolic acids, including derivatives of hydroxybenzoic acid, are secondary metabolites in plants that can possess significant antimicrobial properties. ijpbp.comnih.gov Their mechanism of action often involves disrupting the microbial cell membrane or inhibiting key bacterial enzymes. nih.gov Studies on various hydroxybenzoic and hydroxycinnamic acids have demonstrated their efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. dergipark.org.trijpbp.com

The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com While specific MIC data for this compound is not available in the reviewed literature, results for related compounds provide a strong indication of potential activity. For instance, 4-hydroxybenzoic acid has been shown to be effective against a range of microorganisms, and other derivatives have demonstrated activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ijpbp.commdpi.com The presence of the bromine atom and the reactive acetyl group on the this compound structure may further enhance its antimicrobial potency compared to simpler hydroxybenzoic acids.

| Compound | Test Microorganism | Activity Metric (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |

| Escherichia coli | 100 | mdpi.com | |

| 4-Hydroxybenzoic acid | Various bacteria and yeast | 36,000 - 72,000 | ijpbp.comijpbp.com |

| Staphylococcus aureus | Inhibitory activity noted | nih.gov | |

| Sinapic acid | Various bacteria and yeast | 18,000 - 72,000 | ijpbp.comijpbp.com |

In Vitro Anti-inflammatory Mechanisms

There is no specific research data available on the in vitro anti-inflammatory mechanisms of this compound.

In the broader family of hydroxybenzoic acids, anti-inflammatory properties have been observed. nih.govnih.gov Generally, these compounds may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. nih.govnih.gov For instance, some phenolic acids can suppress the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2) in cell-based assays. nih.gov They can also modulate the activity of key inflammatory enzymes like cyclooxygenases (COX). nih.gov However, without direct experimental evidence, it is impossible to attribute these mechanisms to this compound.

Exploration of Other Phenotypic Cellular Responses

No studies have been identified that explore the phenotypic cellular responses to this compound in vitro.

For related classes of compounds like phenolic acids, a variety of cellular effects have been documented, including antioxidant activity and influences on cell proliferation and apoptosis. mdpi.commdpi.com For example, certain hydroxybenzoic acid derivatives have been shown to scavenge free radicals and modulate signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway. nih.govmdpi.com The presence of a reactive bromoacetyl group on the molecule suggests a potential for covalent modification of cellular components, but this has not been experimentally verified for this specific compound.

Elucidation of Molecular Mechanisms of Action (In Vitro and Non-Clinical)

The molecular mechanisms of action for this compound have not been elucidated in in vitro or non-clinical studies.

Hypothetically, based on its structure as a derivative of salicylic acid (2-hydroxybenzoic acid), one might speculate on its potential to interact with inflammatory pathways. For example, derivatives of 2-hydroxybenzoic acid have been designed to target enzymes like cyclooxygenase (COX). mdpi.comnih.gov The bromoacetyl group is a reactive moiety known to be capable of alkylating nucleophilic residues, such as cysteine or histidine, in proteins. This suggests a potential for irreversible enzyme inhibition, a mechanism that would need to be investigated through targeted biochemical and cellular assays. However, no such studies have been published for this compound.

Due to the absence of specific research on the biological activities of this compound, no data tables can be generated.

Applications in Advanced Materials and Specialized Chemical Synthesis

Role as a Building Block for Complex Pharmaceutical Intermediates

The structural framework of 5-(2-bromoacetyl)-2-hydroxybenzoic acid is present in several key pharmaceutical agents. Its ability to undergo reactions at the bromoacetyl tail, as well as at the carboxylic acid and hydroxyl groups, allows for its strategic incorporation into complex drug scaffolds.

Long-acting beta-adrenoceptor agonists (LABAs) are crucial medications for managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). A closely related analogue, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002), serves as a pivotal intermediate in the synthesis of prominent LABAs such as salmeterol (B1361061) and vilanterol. sdiarticle4.com In these syntheses, the bromoacetyl group acts as a key electrophilic site for coupling with the amine-containing side chains that are characteristic of these drugs.

The synthesis of salmeterol, for instance, involves the reaction of 5-(bromoacetyl)-2-hydroxybenzaldehyde with a specific arylalkyl amine. sdiarticle4.com Similarly, the production of vilanterol, a modern LABA, utilizes intermediates derived from the 5-acyl-2-hydroxy-benzaldehyde scaffold. sdiarticle4.com The bromoacetyl moiety provides a reactive handle to build the complex ether-amine side chain responsible for the drug's prolonged duration of action and receptor selectivity.

| Stage | Description | Key Reagents | Function of 5-Acyl-2-hydroxy-benzaldehyde Moiety |

|---|---|---|---|

| Acylation | Friedel-Crafts acylation of a protected salicylaldehyde (B1680747) to introduce the acetyl group at the 5-position. | Bromoacetyl bromide, Aluminum trichloride (B1173362) | Forms the core electrophilic center. |

| Coupling | Nucleophilic substitution reaction where the bromoacetyl group reacts with the amine side-chain. | Amine side-chain precursor (e.g., for salmeterol or vilanterol) | Links the saligenin head to the lipophilic tail. |

| Reduction | Reduction of the ketone and aldehyde groups to alcohols. | Sodium borohydride | Forms the final hydroxymethyl and hydroxyethyl (B10761427) groups of the active drug. |

The 2-hydroxybenzoic acid (salicylic acid) core of the molecule is a classic pharmacophore for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that the methyl ester of this compound, also known as 3-carbomethoxy-4-hydroxy-α-bromoacetophenone, is a precursor for synthesizing carboxyarylindoles and benzofurans, which have demonstrated NSAID properties. nih.gov

In these synthetic pathways, the bromoacetyl group is typically used to construct a heterocyclic ring system (like an indole (B1671886) or benzofuran) through reactions with appropriate nucleophiles. The resulting complex structures leverage the inherent anti-inflammatory potential of the salicylate (B1505791) core while adding functionalities that can modulate activity and selectivity, for instance, towards specific cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov

Integration into Functional Polymers and Coatings

The multifunctionality of this compound makes it a candidate for incorporation into advanced polymers. Salicylic (B10762653) acid and its derivatives have been successfully used to create degradable polymers where the therapeutic agent is part of the polymer backbone. nih.govkent.ac.uk This approach allows for the development of materials that can release an active agent upon degradation.

The carboxylic acid and phenolic hydroxyl groups of this compound can participate in condensation polymerizations to form polyesters or polycarbonates. The bromoacetyl group, meanwhile, remains as a pendant functional group along the polymer chain. This reactive site can be used for:

Post-polymerization modification: Attaching other molecules, such as targeting ligands or different therapeutic agents.

Cross-linking: Creating networked polymer structures to form hydrogels or durable coatings.

Surface grafting: Covalently bonding the polymer to a surface to impart specific properties, such as antimicrobial or anti-inflammatory characteristics. nih.gov

While direct polymerization of this specific molecule is not widely documented, the synthesis of functional polymers from related bromoacetyl-functionalized benzoic acids has been explored for creating materials with tailored reactivity. evitachem.com

Utilization in the Development of Chemical Probes for Research (beyond biological systems)

In materials science and analytical chemistry, a chemical probe is a molecule that can react selectively with a target to signal its presence or to modify a material's properties. The bromoacetyl group is a well-established alkylating agent that reacts with nucleophiles such as thiols, amines, and imidazoles.

Theoretically, this compound could be developed into a chemical probe for non-biological applications. For example, it could be used to:

Detect nucleophilic sites in materials: By reacting with a material, the compound could introduce a salicylic acid tag, which can be detected spectroscopically.

Functionalize surfaces: It could be used to introduce acidic and phenolic functionalities onto surfaces containing nucleophilic groups, thereby altering the surface's wettability, charge, or ability to coordinate metal ions.

Create sensor platforms: The compound could be immobilized on a solid support, with the bromoacetyl group acting as a reactive site for capturing specific analytes from a non-biological sample for subsequent detection. frontiersin.org

Analytical Reagent Development in Chromatography and Detection Systems

In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detection and separation of analytes. sdiarticle4.comresearchgate.net A derivatizing agent is a reagent that reacts with a target molecule to form a new compound with more desirable analytical properties.

This compound possesses several features that make it a promising candidate as a derivatization reagent:

Reactive Group: The α-bromoacetyl group reacts readily and specifically with nucleophilic functional groups (e.g., thiols, phenols, amines) under mild conditions. indiamart.com

Chromophore: The salicylic acid core is a chromophore, meaning it absorbs ultraviolet (UV) light. Derivatization with this compound would allow analytes that are otherwise transparent to UV light to be detected by a standard HPLC-UV detector.

Mass Spectrometry Tag: The presence of a bromine atom is highly advantageous for mass spectrometry (MS) detection. nih.gov Bromine has two stable isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) that create a characteristic M/M+2 isotopic pattern, making it easy to identify the derivatized analyte in a complex chromatogram.

By reacting this compound with a target analyte pre-column, the resulting derivative would exhibit improved retention in reversed-phase chromatography (due to the aromatic ring) and enhanced detectability by both UV and MS detectors.

Q & A

Q. What are the established synthetic routes for 5-(2-Bromoacetyl)-2-hydroxybenzoic acid, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : A common approach involves bromoacetylation of 2-hydroxybenzoic acid derivatives. For example, bromoacetyl groups can be introduced via nucleophilic substitution using bromoacetyl bromide under anhydrous conditions. Optimization includes:

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the bromoacetyl group) .

- Catalysts : Use of bases like pyridine or triethylamine to neutralize HBr byproducts and drive the reaction forward .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., bromoacetyl at δ ~4.3 ppm for , ~170 ppm for carbonyl in ) and aromatic protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 273.962 for CHBrO) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>95%) .

Q. How does the bromoacetyl group influence the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : The bromoacetyl group enhances lipophilicity, making the compound more soluble in DMSO or THF than water. Solubility in aqueous buffers can be improved using co-solvents (e.g., 10% DMSO) .

- Stability : Susceptible to hydrolysis in basic or aqueous conditions. Storage at -20°C under inert gas (N) in anhydrous solvents like acetonitrile is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- HOMO/LUMO Analysis : DFT calculations (B3LYP/6-311++G(d,p)) identify electrophilic sites. The bromoacetyl group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Transition State Modeling : Simulate reaction pathways (e.g., substitution with amines) to predict activation energies and optimize conditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in catalytic derivatization of this compound?

- Methodological Answer :

- Control Experiments : Compare reactions with/without catalysts (e.g., Cu/zeolite) to isolate catalytic effects .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and rate-limiting steps .

- Post-Hoc DFT Refinement : Adjust computational models to account for solvent effects or steric hindrance not initially considered .

Q. How can the bioactivity of this compound derivatives be systematically evaluated against bacterial biofilms?

- Methodological Answer :

- Biofilm Assays : Use Staphylococcus aureus or Pseudomonas aeruginosa models with crystal violet staining to quantify biofilm inhibition .

- Structure-Activity Relationships (SAR) : Modify the hydroxybenzoic acid core with sulfonamide or thiazole groups and correlate substituent effects with MIC values .

- Proteomic Profiling : LC-MS/MS identifies target proteins (e.g., GroEL/ES chaperones) affected by derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.